N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O3S/c1-30-17-24-23-15(25(17)11-6-8-12(9-7-11)26(28)29)10-22-16(27)13-4-2-3-5-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLJTBXLSFWANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the triazole intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached to the triazole ring through a nucleophilic substitution reaction with a nitrophenyl halide.
Formation of the Trifluoromethylbenzamide Moiety: The final step involves the reaction of the triazole intermediate with 2-(trifluoromethyl)benzoyl chloride to form the desired compound.
Chemical Reactions Analysis
N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: This compound has shown promising antimicrobial and anticancer activities, making it a potential candidate for drug development.
Biological Research: The compound has been used as a tool to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in the cell. The compound is believed to inhibit the activity of certain enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Biological Activity
N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide, a compound belonging to the triazole family, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F3N4O2S. The compound features a triazole ring, a nitrophenyl moiety, and a trifluoromethyl group, which contribute to its biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 388.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | 3.45 |
Antimicrobial Activity
Recent studies have highlighted the compound's significant antibacterial properties against various pathogens. Its mechanism involves the inhibition of DNA synthesis through the generation of reactive intermediates that can lead to DNA strand breaks.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory effects. It has been observed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
The anti-inflammatory activity is attributed to the inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This was confirmed through enzyme assays where the IC50 values for COX-1 and COX-2 were found to be:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 15.6 |
| COX-2 | 12.3 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be partially explained by its structural components. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for synthesizing this compound, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazole ring formation, sulfanyl group introduction, and benzamide coupling. Microwave-assisted synthesis (40–120°C, 2–6 hours) improves reaction efficiency compared to traditional reflux methods. Solvent selection (e.g., DMF or dichloromethane) enhances solubility and reduces side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity intermediates .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
- Mass Spectrometry (HRMS) for molecular weight confirmation (expected m/z: ~500–550 g/mol).
- X-ray Crystallography to resolve 3D conformation (e.g., triazole ring planarity and nitro group orientation) .
- IR Spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli).
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Advanced Research Questions
Q. How can researchers identify the biological target(s) of this compound?
- Methodological Answer :
- Pull-down assays with biotinylated analogs to isolate binding proteins.
- Molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors.
- CRISPR-Cas9 knockout screening to identify genes modulating compound sensitivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-nitrophenyl with halogenated aryl groups).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., triazole’s role in hydrogen bonding).
- 3D-QSAR Modeling : CoMFA/CoMSIA to correlate structural features with bioactivity .
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodological Answer :
- Dose-response validation : Re-test activity across multiple concentrations (1 nM–100 µM).
- Assay standardization : Use identical cell lines (ATCC-verified) and positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Pool data from >3 independent studies using fixed-effects models .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24 hours) and analyze via HPLC.
- Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound via LC-MS.
- Thermal Analysis : TGA/DSC to determine decomposition temperature (>200°C suggests shelf stability) .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : SwissADME to estimate logP (target: 2–4 for bioavailability) and CYP450 inhibition.
- Molecular Dynamics Simulations : GROMACS to simulate membrane permeability (POPC bilayer model).
- Metabolite Prediction : GLORYx to identify potential Phase I/II metabolites .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
